molecular formula C17H15NO3 B5039173 N-benzoyl-2-prop-2-enoxybenzamide

N-benzoyl-2-prop-2-enoxybenzamide

Cat. No.: B5039173
M. Wt: 281.30 g/mol
InChI Key: PKSKZOJQCQIDIS-UHFFFAOYSA-N
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Description

N-Benzoyl-2-prop-2-enoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the amide nitrogen and a propenyloxy (allyloxy) substituent at the ortho position of the benzene ring. The propenyloxy group introduces an alkene moiety, enabling participation in cycloaddition or polymerization reactions, while the benzoyl group enhances stability through resonance effects .

Properties

IUPAC Name

N-benzoyl-2-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-12-21-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSKZOJQCQIDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-2-prop-2-enoxybenzamide typically involves the reaction of benzoyl chloride with 2-prop-2-enoxybenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 2-prop-2-enoxybenzamide in anhydrous dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

    Step 6: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-2-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, halogenated, or alkylated benzamides.

Scientific Research Applications

N-benzoyl-2-prop-2-enoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzoyl-2-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoxy linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name N-Substituent O-Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Benzoyl Prop-2-enoxy C₁₇H₁₅NO₃ 281.31 Reactive alkene for click chemistry; potential directing group in catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl C₁₂H₁₇NO₂ 223.27 N,O-bidentate directing group for metal-catalyzed C–H activation
N-Benzoyl-2-hydroxybenzamide Benzoyl Hydroxy C₁₄H₁₁NO₃ 241.24 Bioactive scaffold; hydrogen bonding enhances solubility
Benzamide,N,N-diethyl-2-(2-propen-1-yloxy) Diethyl Prop-2-enoxy C₁₄H₁₉NO₂ 233.31 Increased lipophilicity; alkene enables polymerization

Electronic and Steric Effects

  • N-Substituents: The benzoyl group in this compound withdraws electron density via resonance, stabilizing the amide bond against hydrolysis compared to alkyl-substituted analogs (e.g., N,N-diethyl derivatives) . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxyalkyl group, which donates electron density and facilitates coordination with transition metals, aiding in catalysis .
  • O-Substituents :

    • The propenyloxy group in the target compound introduces a reactive alkene, enabling applications in Diels-Alder or thiol-ene reactions. This contrasts with the hydroxyl group in N-benzoyl-2-hydroxybenzamide, which enhances solubility through hydrogen bonding but lacks reactivity .
    • Methyl or ethoxy substituents (e.g., in 2-ethoxy-N,N-dimethylbenzamide) increase steric bulk, reducing interaction with biological targets but improving thermal stability .

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